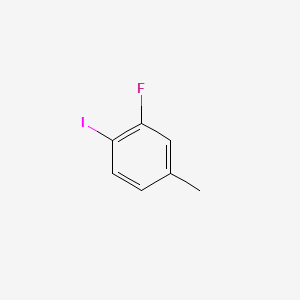

3-Fluoro-4-iodotoluene

Vue d'ensemble

Description

3-Fluoro-4-iodotoluene is a chemical compound used in research . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of 3-Fluoro-4-iodotoluene involves several steps. The process begins with the dissolution of 4-bromo-3-fluorotoluene in THF, followed by the addition of a n-butyl lithium hexane solution. This mixture is then stirred at a low temperature. Iodine is added to the resultant mixture, and the temperature is slowly increased to room temperature. The organic layer is separated, washed, and dried. The residue is purified by silica gel column chromatography to yield 3-fluoro-4-iodotoluene.Molecular Structure Analysis

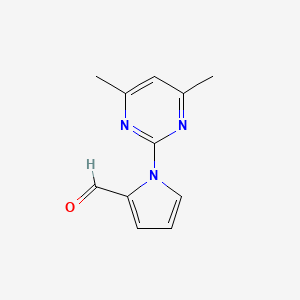

The molecular formula of 3-Fluoro-4-iodotoluene is C7H6FI . Its molecular weight is 236.02500 .Chemical Reactions Analysis

3-Fluoro-4-iodotoluene participates in palladium-catalyzed hydroarylation of arylpropiolamides . It was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .Physical And Chemical Properties Analysis

3-Fluoro-4-iodotoluene has a density of 1.803 g/mL at 25 °C . Its boiling point is 138-139 °C at 9 mmHg .Applications De Recherche Scientifique

Electrochemical Fluorination

3-Fluoro-4-iodotoluene is involved in the electrochemical fluorination of β-dicarbonyl compounds, a process that introduces fluorine atoms into β-dicarbonyl compounds. This method is significant as α-fluoro-β-dicarbonyl compounds are essential building blocks for biologically active compounds (Hara et al., 1998).

Catalytic Fluorination

In catalytic fluorination, 3-Fluoro-4-iodotoluene is used in the fluorination of 1,3-dicarbonyl compounds. This process efficiently produces 2-fluoro-1,3-dicarbonyl compounds, leveraging the properties of iodoarene catalysts (Kitamura et al., 2013).

Spectroscopic Analysis

The spectroscopic properties of 3-Fluoro-4-iodotoluene, such as its infrared (IR) and Raman spectra, have been studied extensively. These studies contribute to understanding the electronic and vibrational characteristics of di-halogentoluenes, which are useful in various scientific applications (Goel, 1984).

Surface Science

In the field of surface science, 3-Fluoro-4-iodotoluene aids in examining the kinetics of the Ullmann phenyl coupling reaction on Cu(111) surfaces. This research is crucial for understanding the nature of charge separation in transition states and for advancements in surface chemistry (Meyers & Gellman, 1995).

Synthesis of Fluoroalkenes

The compound is instrumental in the stereoselective synthesis of fluoroalkenes. This involves reactions that yield fluoroalkenyliodonium salts and fluorinated olefins, which are important in various synthetic processes (Yoshida & Hara, 2008).

Iodofluorination

In iodofluorination processes, 3-Fluoro-4-iodotoluene, combined with molecular iodine, promotes the Markovnikov-type addition of iodine and fluorine to alkenes and alkynes. This methodology is crucial for introducing specific iodine and fluorine functional groups (Conte et al., 2006).

Thermodynamic Studies

This compound is also significant in studying the thermodynamics of mixtures, like its excess molar enthalpies when mixed with toluene. Such studies are important in understanding the interactions and energy changes in chemical systems (Otín et al., 1985).

Mechanistic Insight in Reactions

3-Fluoro-4-iodotoluene is used to compare reaction mechanisms, such as in the α-fluorination of ketones. Different reagents, including iodotoluene difluoride, demonstrate varied stereochemical outcomes and mechanisms (Tsushima et al., 1982).

Olefin Difluorination

The compound is used in catalytic difluorination of olefins. This process is notable for its broad functional group tolerance and uses inexpensive materials like p-iodotoluene for catalysis (Molnár & Gilmour, 2016).

Crystallography under High Pressure

3-Fluoro-4-iodotoluene contributes to the understanding of crystal structures of halogen derivatives of toluene under high pressure. This is crucial for comprehending how pressure affects molecular structures and their properties (Sutuła et al., 2017).

Fluorination of Alkenes

The compound is reviewed for its role in the fluorination of alkenes, where it is noted for enabling unique fluorination reactions, including fluorinative ring contraction and fluorocyclization (Sawaguchi et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-1-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYSMVSLDIUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379073 | |

| Record name | 3-Fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-iodotoluene | |

CAS RN |

452-79-9 | |

| Record name | 2-Fluoro-1-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine](/img/structure/B1333199.png)